molecular formula C14H16N2O3S2 B12199211 (Z)-N-(5,5-dioxido-3-(o-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide

(Z)-N-(5,5-dioxido-3-(o-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B12199211
M. Wt: 324.4 g/mol
InChI Key: RGVIGJYXPRYZRZ-UHFFFAOYSA-N
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Description

(Z)-N-(5,5-dioxido-3-(o-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring fused with a tetrahydrothieno ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5,5-dioxido-3-(o-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the tetrahydrothieno ring. The acetamide group is then added through a series of reactions involving acylation and oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(5,5-dioxido-3-(o-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide undergoes various chemical reactions, including:

    Oxidation: The dioxido group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(Z)-N-(5,5-dioxido-3-(o-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N-(5,5-dioxido-3-(o-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-(5,5-dioxido-3-(o-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H16N2O3S2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C14H16N2O3S2/c1-9-5-3-4-6-11(9)16-12-7-21(18,19)8-13(12)20-14(16)15-10(2)17/h3-6,12-13H,7-8H2,1-2H3

InChI Key

RGVIGJYXPRYZRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3CS(=O)(=O)CC3SC2=NC(=O)C

Origin of Product

United States

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